2,6-Bis(2-pyridyl)-4(1H)-pyridone
Overview
Description
2,6-Bis(2-pyridyl)-4(1H)-pyridone is a heterocyclic compound with the empirical formula C15H11N3O . It can be used as a building block to prepare 4′-substituted terpyridines by reacting with ω-substituted primary alcohols or nucleosides via Mitsunobu reaction . It is also used to prepare cyclotriphosphazene ligands with pendant terpyridine moieties .
Synthesis Analysis
The synthesis of 2,6-Bis(2-pyridyl)-4(1H)-pyridone and related ligands has been reviewed . The synthesis involves the use of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine as ligands . These compounds have been used for 15 years and have both advantages and disadvantages compared to the much more widely investigated terpyridines .Molecular Structure Analysis
The molecular structure of 2,6-Bis(2-pyridyl)-4(1H)-pyridone involves a pyridone ring substituted at the 2 and 6 positions with pyridyl groups . The compound has a molecular weight of 249.27 .Physical And Chemical Properties Analysis
The compound has a melting point of 168-170 °C (lit.) . It is a solid at room temperature and is classified as a combustible solid .Scientific Research Applications
Antitumor Activity
2,6-Bis(2-pyridyl)-4(1H)-pyridone derivatives have been synthesized and evaluated for their antitumor properties. Cocco, Congiu, and Onnis (2000) synthesized 4-hydroxy-2-pyridone derivatives and evaluated them against human tumor cell lines, finding some derivatives exhibited tumor growth inhibition activity. In a related study, they obtained bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones, which demonstrated inhibitory effects on a wide range of cancer cell lines (Cocco, Congiu, & Onnis, 2003).
Tautomerism Studies
Murguly, Norsten, and Branda (1999) investigated the keto–enol equilibrium of 2,6-bis(2-pyridyl)-4-pyridone and its hydroxy tautomer using spectroscopy and crystallography. They found that the less polar hydroxy tautomer is predominant in the gas phase, while the more polar keto form is predominant in solution (Murguly, Norsten, & Branda, 1999).
Spin Transition Studies
Agustí et al. (2009) explored the polymorphism and spin transition in a compound containing 2,6-bis(2-pyridyl)-4(1H)-pyridone. They observed different spin transitions at varying temperatures, indicating its potential for applications in materials science (Agustí et al., 2009).
Coordination Chemistry and Fluorescence
Farrow et al. (2018) studied a novel quinoline analogue of 2,6-bis(2-pyridyl)-4(1H)-pyridone, focusing on its unusual fluorescence and tautomerism. They found that the compound reacts with Ag(i) salts to form a double helical structure with a BLUE shift in fluorescence (Farrow et al., 2018).
Synthesis and Properties of Novel Polyimides
Wang et al. (2006) synthesized novel polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, demonstrating their potential in material science due to their thermal stability and mechanical properties (Wang et al., 2006).
Antibacterial Activity of Pyridylselenium Compounds
Dhau et al. (2014) synthesized various pyridylselenium compounds, including those derived from 2,6-bis(2-pyridyl)-4(1H)-pyridone, and evaluated their antibacterial activities. They explored the mode of action of these compounds as antibiotics (Dhau et al., 2014).
Safety And Hazards
The compound is classified under GHS07 and has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Future Directions
properties
IUPAC Name |
2,6-dipyridin-2-yl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-11-9-14(12-5-1-3-7-16-12)18-15(10-11)13-6-2-4-8-17-13/h1-10H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRORSVNZQWCZTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)C=C(N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(2-pyridyl)-4(1H)-pyridone | |
CAS RN |
128143-88-4 | |
Record name | 2,6-Bis(2-pyridyl)-4(1H)-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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